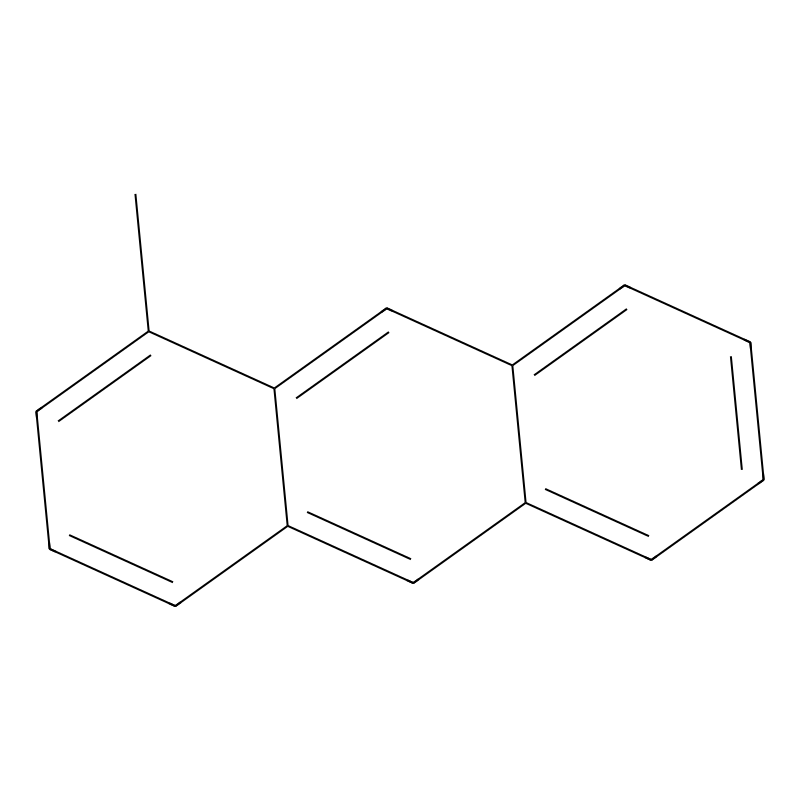

1-Methylanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry and Material Science

- Synthesis and Characterization: 1-Methylanthracene serves as a valuable building block for the synthesis of more complex organic molecules with diverse functionalities. Researchers study its reactivity and explore different synthetic routes to obtain these novel compounds, potentially leading to new materials with specific properties.

- Organic Electronics and Optoelectronics: 1-Methylanthracene exhibits interesting photophysical properties, such as fluorescence and phosphorescence. This makes it a candidate material for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research focuses on understanding its photophysical behavior and modifying its structure to optimize its performance in these applications.

Biochemistry and Medicinal Chemistry

- Polycyclic Aromatic Hydrocarbon (PAH) Research: 1-Methylanthracene belongs to the class of PAHs, some of which are known carcinogens. Research involving 1-methylanthracene contributes to the understanding of PAH metabolism and their potential health effects, aiding in the development of strategies for environmental remediation and human health protection.

- Drug Discovery and Development: The ability of 1-methylanthracene to interact with biological molecules makes it a potential tool for drug discovery. Researchers can utilize it as a probe molecule to study biological processes and identify new drug targets or develop novel therapeutic agents [].

1-Methylanthracene is an aromatic hydrocarbon with the chemical formula and a molecular weight of approximately 192.26 g/mol. It is characterized by a methyl group attached to the anthracene structure, which consists of three fused benzene rings. This compound is known for its unique photophysical properties, making it a subject of interest in various fields, including organic electronics and photochemistry. The compound is typically a white to pale yellow solid at room temperature, with a melting point of 86 °C and a boiling point of 363 °C .

Uniqueness of 1-Methylanthracene

1-Methylanthracene's uniqueness lies in its specific position of the methyl group, which influences both its physical properties and reactivity. This positional isomerism results in distinct chemical behavior compared to its counterparts, offering diverse applications particularly in organic electronics and photochemistry.

The biological activity of 1-methylanthracene has been explored in various studies. While it is not classified as a carcinogen by major health organizations such as the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP) , its derivatives and related compounds have shown varying degrees of biological activity. Some studies suggest that certain methylanthracenes may exhibit cytotoxic properties or influence cellular mechanisms, although specific data on 1-methylanthracene itself remains limited.

1-Methylanthracene can be synthesized through several methods:

- Methylation of Anthracene: This method typically involves reacting anthracene with methylating agents such as methyl iodide in the presence of a base.

- Pyrolysis of Methylanthracenes: As previously mentioned, pyrolysis can also yield 1-methylanthracene from other methylanthracenes under controlled conditions .

- Chemical Transformations: Various synthetic routes involving electrophilic substitution reactions can also be employed to introduce the methyl group onto the anthracene framework.

1-Methylanthracene finds applications in multiple areas:

- Organic Electronics: It is used as an organic semiconductor material in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Photochemical Studies: The compound serves as a model system for studying photophysical processes due to its unique fluorescence properties.

- Research Reagent: It is utilized in laboratories for various synthetic and analytical applications, including spectroscopy and chromatography .

Interaction studies involving 1-methylanthracene have primarily focused on its reactivity with electrophiles and radical species. The compound's radical cations are known to participate in proton transfer reactions, which can lead to further chemical transformations. Additionally, studies have indicated that 1-methylanthracene may exhibit different reactivity profiles compared to other methylanthracenes due to the position of the methyl group on the anthracene ring .

Several compounds are structurally similar to 1-methylanthracene, including:

- 2-Methylanthracene

- 9-Methylanthracene

- Dimethylanthracenes

| Compound | Structure | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1-Methylanthracene | Methyl at position 1 | Exhibits unique photophysical properties; used in OLEDs | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 2-Methylanthracene | Methyl at position 2 | Different reactivity profile; primarily used in synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 9-Methylanthracene | Methyl at position 9 | Known for higher reactivity in certain

1-Methylanthracene (C15H12) is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings with a methyl group attached at the 1-position [1]. This compound serves as an important building block in organic chemistry and finds applications in various fields including materials science and chemical research [2]. The synthesis and production of 1-methylanthracene can be achieved through several methodologies, ranging from traditional approaches to modern green chemistry techniques [3]. Traditional Synthetic RoutesTraditional methods for synthesizing 1-methylanthracene have been established for decades and continue to be relevant in both laboratory and industrial settings [4]. These conventional approaches primarily rely on classical organic chemistry reactions that have been optimized over time to provide reasonable yields of the target compound [5]. Friedel-Crafts Alkylation and Related ReactionsFriedel-Crafts alkylation represents one of the most fundamental approaches for introducing a methyl group onto the anthracene scaffold [6]. This reaction typically involves the use of a Lewis acid catalyst to facilitate the addition of a methyl group to the aromatic ring system [6]. The general reaction mechanism for the Friedel-Crafts methylation of anthracene involves the following steps:

The regioselectivity of the methylation is influenced by both electronic and steric factors, with the 9 and 10 positions of anthracene typically being more reactive due to their higher electron density [7]. However, methylation at the 1-position can be achieved through careful control of reaction conditions or by using directing groups [7]. A variation of the traditional Friedel-Crafts approach involves reductive alkylation using arenecarbaldehyde derivatives [6]. In this process, a Lewis acid catalyzes the acetalization of an aldehyde, followed by nucleophilic attack of the anthracene moiety, resulting in the formation of a diphenyl-substituted ether intermediate [6]. This intermediate subsequently undergoes an intramolecular hydride shift, leading to the desired methylanthracene product [6].

Table 1: Common Friedel-Crafts and related alkylation methods for 1-methylanthracene synthesis [6] [7] [8]. Mechanistic investigations have provided valuable insights into these reactions. For instance, studies using deuterated reagents have confirmed the occurrence of hydride shifts during reductive alkylation processes, with deuterium incorporation observed at the benzylic position [6]. These findings support the proposed reaction mechanisms and have guided optimization efforts to improve yields and selectivity [6] [8]. Benzannulation StrategiesBenzannulation represents another traditional approach for constructing the methylanthracene framework [7]. This strategy involves the formation of a new benzene ring onto an existing aromatic system, ultimately leading to the desired tricyclic structure [7] [9]. One prominent benzannulation method involves the [3+2+1] cyclization reaction, which was initially developed for the synthesis of various polycyclic aromatic compounds [7]. In this approach, three different components are coupled in a metal-templated reaction to form a new benzene ring [7]. When applied to methylanthracene synthesis, this method typically involves:

The benzannulation approach offers several advantages, including the ability to introduce various substituents at specific positions of the anthracene core [9]. For 1-methylanthracene synthesis, this method can be particularly useful when starting from appropriately substituted naphthalene derivatives [9]. Another benzannulation strategy involves the Diels-Alder reaction followed by aromatization [9]. This approach typically uses a diene and a dienophile to construct the third ring of the anthracene system, with subsequent oxidation to establish full aromaticity [9]. The methyl group can be incorporated either through the use of methylated starting materials or through subsequent functionalization [9] [10]. A notable example of benzannulation for methylanthracene synthesis involves the use of cobalt-catalyzed cyclotrimerization of bis(propargyl)benzenes with bis(trimethylsilyl)acetylene, followed by halodesilylation and oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [15]. This method allows for the controlled construction of the anthracene framework with various substituents, including methyl groups at specific positions [15]. Modern Green Chemistry ApproachesIn recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis [11]. This trend has led to the emergence of green chemistry approaches for the production of 1-methylanthracene, focusing on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency [11]. Catalytic Synthesis Using Transition MetalsTransition metal catalysis has revolutionized the synthesis of polycyclic aromatic compounds, including methylanthracene derivatives [11] [12]. These methods often operate under milder conditions and offer improved selectivity compared to traditional approaches [11]. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the carbon framework of methylanthracene [11]. These reactions typically involve the coupling of aryl halides with organometallic reagents to form new carbon-carbon bonds [11]. For 1-methylanthracene synthesis, this approach can involve:

Recent advances in transition metal catalysis have led to the development of more efficient and selective methods for C-H activation and functionalization [11]. These approaches allow for the direct methylation of the anthracene core without the need for pre-functionalization, significantly streamlining the synthetic process [11] [12]. Gold catalysis has also shown promise for the synthesis of anthracene derivatives [11]. For example, gold-catalyzed cyclization of o-alkynyldiarylmethanes provides a flexible and practical route to various anthracene compounds, including methylated derivatives [11]. This method operates under relatively mild conditions and tolerates a range of functional groups [11].

Table 2: Transition metal-catalyzed methods for 1-methylanthracene synthesis and their green chemistry advantages [2] [11] [12]. The use of transition metal catalysis for methylanthracene synthesis aligns with several principles of green chemistry, including atom economy, reduced waste generation, and energy efficiency [11]. Additionally, many of these catalytic systems can be supported on solid materials, facilitating catalyst recovery and reuse [11] [12]. One-Pot Multicomponent ReactionsOne-pot multicomponent reactions represent another modern approach that adheres to green chemistry principles by minimizing the number of isolation and purification steps [12]. These reactions involve the combination of three or more reactants in a single vessel to form complex products through a cascade of transformations [12]. For the synthesis of 1-methylanthracene, multicomponent approaches can significantly reduce waste generation and improve overall efficiency [12]. These methods typically involve:

A notable example involves the use of isatin derivatives, malononitrile, and other components in a one-pot process catalyzed by heterogeneous nanocomposite catalysts such as Ag/Fe3O4/SiO2@MWCNTs [12]. This approach operates in water as a green solvent and allows for the construction of complex polycyclic systems under relatively mild conditions [12]. Another multicomponent strategy utilizes the reaction of bis(trimethylsilyl)acetylene with appropriately substituted precursors in the presence of a cobalt catalyst [15]. This method enables the construction of the anthracene framework with control over the position of substituents, including methyl groups [15]. The advantages of one-pot multicomponent approaches include:

These green chemistry approaches represent significant advancements in the sustainable production of 1-methylanthracene and related compounds [11] [12]. Industrial-Scale Production ChallengesThe transition from laboratory-scale synthesis to industrial production of 1-methylanthracene presents numerous challenges that must be addressed to ensure economic viability and environmental sustainability [13] [18]. Reaction Optimization and Yield EnhancementOptimizing reaction conditions is crucial for the industrial production of 1-methylanthracene to maximize yield while minimizing waste and energy consumption [13] [18]. Key parameters that require optimization include:

Industrial-scale production often employs continuous flow processes rather than batch reactions to improve efficiency and control [18]. These continuous processes offer several advantages, including better heat transfer, improved mixing, and more precise control of reaction parameters [18]. Advanced process analytical technologies (PAT) are increasingly being utilized to monitor reactions in real-time, allowing for immediate adjustments to maintain optimal conditions [18]. These technologies include in-line spectroscopic methods, which provide valuable data for process control and quality assurance [18].

Table 3: Comparison of traditional and modern approaches for optimizing 1-methylanthracene production [13] [18]. The development of more selective catalysts has been a major focus for yield enhancement [11] [13]. For example, tailored ligand systems for transition metal catalysts can significantly improve regioselectivity, favoring methylation at the desired 1-position of anthracene [11] [13]. Purification Techniques (Crystallization, Distillation)Purification represents one of the most challenging aspects of industrial-scale production of 1-methylanthracene, often accounting for a substantial portion of the overall production costs [13] [19]. Crystallization is a widely used technique for purifying 1-methylanthracene due to its effectiveness and relatively low energy requirements [13] [19]. The process typically involves:

The choice of solvent is critical for effective crystallization [13] [19]. Traditional solvents include furfural, but more environmentally friendly alternatives such as diethylene glycol monomethyl ether (methyl Carbitol) have shown superior performance [13]. For instance, crystallization from methyl Carbitol can yield 1-methylanthracene with purity exceeding 90% in a single crystallization step [13]. Multiple crystallization steps may be employed to achieve higher purity levels [13]. Each successive crystallization can significantly increase purity, though at the cost of reduced overall yield [13] [19]. Distillation is another important purification technique, particularly useful for separating 1-methylanthracene from closely related compounds with similar physical properties [13] [19]. The high boiling point of 1-methylanthracene (approximately 340°C) necessitates the use of vacuum distillation to prevent thermal decomposition [13] [19]. Modern industrial purification often combines multiple techniques in an integrated process [19]. For example, a typical purification sequence might involve:

Table 4: Purification methods for 1-methylanthracene and their effectiveness [13] [19]. Recent advances in purification technology include the development of continuous crystallization processes, which offer improved efficiency and control compared to traditional batch methods [19]. Additionally, membrane-based separation techniques and supercritical fluid extraction are being explored as more environmentally friendly alternatives to conventional methods [19]. XLogP3 5.1

Melting Point

85.5 °C

UNII

3T2PP79W0O

Other CAS

610-48-0

Wikipedia

1-Methylanthracene

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|